![molecular formula C18H17ClN4O2 B5521289 N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)

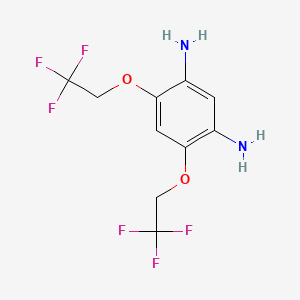

N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, were prepared and investigated in detail . The length of the terminal alkyloxy chain (n) varies amongst the compounds in the series, where n varies between 6, 8, and 16 carbons .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

A study focused on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds structurally related to N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine. The research demonstrated that some synthesized compounds exhibited moderate to good antimicrobial activities against test microorganisms, highlighting their potential use in antimicrobial applications (Bektaş et al., 2010).

Catalysis

Another study explored the ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands for C-N bond formation via a hydrogen-borrowing strategy. This research is relevant for understanding how compounds similar to this compound might be utilized in catalytic processes, especially for bond-forming reactions under solvent-free conditions, demonstrating their efficiency and potential environmental benefits (Donthireddy et al., 2020).

Synthesis and Characterization

Research on the synthesis, spectroscopic characterization, reactive properties, and biological evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings offers insights into the reactivity and potential biological applications of compounds structurally related to this compound. This includes their antioxidant and α-glucosidase inhibitory activities, providing a foundation for the development of new pharmaceuticals and therapeutic agents (Pillai et al., 2019).

Photooxidation Studies

A study on the porphycene-mediated photooxidation of benzylamines by visible light, including the oxidation of primary and secondary benzylic amines to N-benzylidenebenzylamines and imines, respectively, highlights the potential use of compounds with similar structures in photochemical applications. This research demonstrates the effectiveness of using specific photocatalysts for the oxidation of amines, suggesting avenues for the development of photochemical processes and materials (Berlicka & König, 2010).

Eigenschaften

IUPAC Name |

(E)-1-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-2-24-17-9-15(10-22-23-12-20-21-13-23)8-16(19)18(17)25-11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTCCJFCLGVJFD-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)

![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)

![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)

![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)